(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Select (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1) over the racemate or (S)-enantiomer. Only the defined (R)-stereocenter at C2 guarantees correct absolute configuration in downstream pharmacophores, eliminating wasteful late-stage chiral resolution. The orthogonal Boc (acid-labile) and methyl ester (base-labile) protection enables iterative, chemoselective deprotection for streamlined synthesis of pipecolic acid derivatives, peptidomimetics, and APIs including glasdegib. ≥95% purity with batch-to-batch consistency supports reliable scale-up from gram to kilogram quantities.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 164456-75-1
Cat. No. B598830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
CAS164456-75-1
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyPVMJFJDVCVNWQN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 164456-75-1: (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate as a Chiral Synthon for Enantiopure Piperidine Synthesis


(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1) is a chiral, orthogonally protected pipecolic acid derivative that functions as a critical enantiopure building block [1]. Characterized by a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol, this compound is a white to off-white solid at room temperature . Its defining structural feature is the single defined (R)-stereocenter at the C2 position of the piperidine ring, which directly governs the absolute configuration of downstream pharmacophores . The orthogonal protection strategy—a base-labile methyl ester at the C2 carboxylic acid and an acid-labile tert-butoxycarbonyl (Boc) group at the N1 position—enables iterative, chemoselective deprotection and elaboration, establishing it as an indispensable starting material for asymmetric synthesis of complex piperidine-containing targets [2].

Procurement Risk Alert: Why Generic N-Boc-Pipecolates Cannot Substitute for CAS 164456-75-1


Substituting the target (R)-enantiomer (CAS 164456-75-1) with its stereoisomers or racemate introduces a critical point of failure in synthetic routes to single-enantiomer APIs. A racemic mixture (e.g., 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate, CAS 132910-79-3) or the (S)-enantiomer (CAS 200184-53-8) will propagate the incorrect stereochemistry, ultimately yielding a 1:1 mixture of diastereomers or the inactive antipode of the final drug molecule . This necessitates costly and time-consuming chiral resolution at a later stage, which is often impractical or impossible for complex APIs. Moreover, the orthogonal Boc/methyl ester protection strategy, while common to the compound class, is not universal; alternative building blocks lacking this precise orthogonality preclude the efficient, stepwise deprotection and functionalization required for advanced intermediate synthesis [1]. The following evidence demonstrates that only the defined (R)-enantiomer with this specific protection pattern supports the validated, high-yielding synthetic pathways used in modern drug discovery.

Quantitative Differentiation of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1) from Analogs


Stereochemical Identity: (R)-Enantiomer Versus Racemate and (S)-Enantiomer

The target compound (CAS 164456-75-1) is unequivocally defined as the (2R)-enantiomer with a specific optical rotation. This contrasts sharply with the racemic mixture (CAS 132910-79-3), which contains an equimolar amount of the (2S)-enantiomer, and the pure (S)-enantiomer (CAS 200184-53-8) . This absolute configuration is critical because the final biological activity of pipecolic acid-derived pharmaceuticals is intrinsically linked to the C2 stereocenter. The direct procurement of the (R)-enantiomer eliminates the need for a downstream chiral resolution step, which for piperidine-2-carboxylates can incur significant material loss and increase process time .

Chiral Resolution Enantiomeric Excess Medicinal Chemistry Stereochemistry

Purity Specification: Procurable Batch-to-Batch Consistency at ≥95%

Commercial vendors routinely supply CAS 164456-75-1 with a standard purity specification of 95% or higher, verified by HPLC, NMR, and GC analytical reports for each batch . This level of quality assurance is documented and procurable, in contrast to less-characterized, early-stage samples of related analogs which may be available at lower purities (e.g., 90-95%) without certified analytical documentation [1]. For the racemic mixture (CAS 132910-79-3), a purity of 98% (GC) is sometimes offered, but this specification does not address the critical issue of enantiomeric composition, which is the primary point of differentiation .

Quality Control Analytical Chemistry GMP Synthesis Procurement Specification

Synthetic Utility: Defined Precursor to (R)-(+)-N-Boc-Pipecolic Acid

The target compound is a direct, stoichiometric precursor to (R)-(+)-N-Boc-pipecolic acid, a cornerstone chiral building block, via a simple, high-yielding ester hydrolysis . This contrasts with the more circuitous routes required to access this valuable intermediate from other starting materials. For instance, the (S)-enantiomer (CAS 200184-53-8) will similarly yield the (S)-acid, but this leads to the opposite enantiomeric series of downstream products. The racemic mixture would require an additional resolution step to isolate the desired (R)-acid, effectively halving the yield and doubling the cost for the same quantity of target enantiomer [1].

Asymmetric Synthesis Chiral Pool Piperidine Alkaloids Peptidomimetics

Orthogonal Protection: Enabling Sequential Elaboration Compared to Mono-Protected Analogs

The presence of both an acid-labile N-Boc group and a base-labile methyl ester provides orthogonal protection, a feature absent in simpler pipecolic acid derivatives. This allows for iterative, chemoselective deprotection and functionalization, a capability not offered by mono-protected building blocks like N-Boc-piperidine-2-carboxylic acid (which lacks the ester) or piperidine-2-carboxylic acid methyl ester (which lacks the Boc group) [1]. While the racemate and (S)-enantiomer share this identical orthogonal protection pattern, they do not offer the required (R)-stereochemistry. This protection strategy is a class-level advantage of these specific piperidine-1,2-dicarboxylates over their simpler counterparts, but it is the combination of this orthogonality with the (R)-configuration that makes CAS 164456-75-1 uniquely valuable for a specific set of asymmetric syntheses .

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry Complex Molecule Construction

Market Availability: Documented Commercial Supply for (R)-Enantiomer at ≥95% Purity

The target compound (CAS 164456-75-1) is widely available from multiple global chemical suppliers (e.g., Bide Pharmatech, ChemSpace) with guaranteed purity levels (≥95%) and supporting analytical documentation [1]. In contrast, the (S)-enantiomer (CAS 200184-53-8) has a narrower supplier base, and the racemic mixture (CAS 132910-79-3) is sometimes listed but with less consistent commercial availability and often lower documented purity for smaller research quantities. This robust supply chain for the (R)-enantiomer reduces procurement lead times and ensures a reliable, quality-controlled source for ongoing research and development projects.

Supply Chain Procurement Commercial Availability Chemical Inventory

Storage Stability: Defined Long-Term Storage Conditions (2-8°C) Ensuring Reagent Integrity

Vendor specifications for CAS 164456-75-1 consistently recommend storage at 2-8°C to maintain long-term purity and prevent degradation . This is a standard recommendation for many N-Boc protected amino acid derivatives, which can undergo slow deprotection or side-reactions at elevated temperatures. While this storage condition is not unique to the (R)-enantiomer and would apply to the (S)-enantiomer and racemate as well, it is a defined, procurable parameter. The consistent inclusion of this specification across multiple vendor CoAs provides a clear, verifiable benchmark for the compound's handling and stability, which is critical for ensuring reproducible experimental outcomes in a laboratory setting.

Stability Studies Reagent Handling Laboratory Safety Chemical Storage

Validated Research and Industrial Applications of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1)


Asymmetric Synthesis of (R)-Configured Piperidine Alkaloids and Pharmaceuticals

This compound serves as the critical, stoichiometric source of the (R)-configured piperidine ring in the total synthesis of various bioactive natural products and drug candidates. As established in Section 3, its defined (R)-stereochemistry directly translates to the target molecule's correct absolute configuration, avoiding a wasteful and costly resolution step at the end of the synthesis. It has been specifically cited as a key intermediate in the synthesis of (S)-(-)-coniine, (S)-(+)-pelletierine, (+)-β-conhydrine, and (S)-(-)-ropivacaine . The orthogonal Boc/methyl ester protection enables the sequential introduction of diverse functional groups required for these complex structures [1].

Direct Precursor to (R)-(+)-N-Boc-Pipecolic Acid for Peptidomimetic Design

The compound's primary application, supported by its documented synthetic utility (Section 3), is as a high-yielding, one-step precursor to (R)-(+)-N-Boc-pipecolic acid. This chiral, protected amino acid is a fundamental building block in the design and synthesis of conformationally restricted peptidomimetics and enzyme inhibitors . Its incorporation into peptide backbones introduces a six-membered piperidine ring, which confers enhanced metabolic stability and can pre-organize the molecule into a bioactive conformation, as reviewed in the context of pipecolic acid derivatives [1]. The use of the (R)-enantiomer is mandatory for accessing targets that require the specific (R)-stereochemistry at the pipecolic acid residue.

Procurement of a Quality-Controlled, Orthogonally Protected Chiral Synthon for Multi-Step Medicinal Chemistry

In industrial medicinal chemistry and process development, the combination of guaranteed chemical purity (≥95%), defined stereochemistry, and orthogonal protection makes this compound an ideal, low-risk building block for library synthesis or late-stage functionalization. The broad commercial availability and documented quality control (as detailed in Section 3) ensure that the material can be reliably sourced in research (gram) to development (kilogram) quantities without concerns of batch-to-batch variability. This is a critical, practical advantage over less-established analogs or the racemate, which would introduce additional analytical and purification burdens into a GMP-like workflow .

Intermediate in the Synthesis of Hedgehog Pathway Inhibitors

The compound has been specifically listed as a relevant starting material or intermediate in patents related to the preparation of glasdegib, a clinically approved Hedgehog pathway inhibitor for the treatment of acute myeloid leukemia (AML) . While the exact synthetic role is not detailed in the abstract, the association with a high-value, marketed pharmaceutical underscores its utility in constructing complex, stereochemically defined drug candidates. The procurement of this specific (R)-enantiomer ensures the correct stereochemistry is installed from the outset of the patented synthetic sequence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.